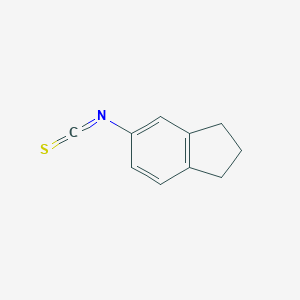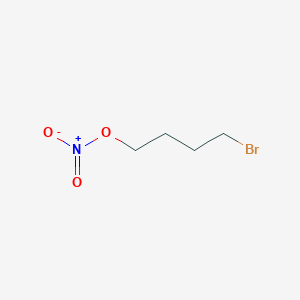
4-Bromobutylnitrate
説明
“4-Bromobutylnitrate” is a chemical compound with the molecular formula C4H8BrNO3 . It’s used in scientific research and its applications range from organic synthesis to pharmaceutical development.
Molecular Structure Analysis
The molecular structure of “4-Bromobutylnitrate” consists of 4 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure and arrangement of these atoms are not specified in the sources I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromobutylnitrate” include a density of 1.6±0.1 g/cm3, a boiling point of 220.0±23.0 °C at 760 mmHg, and a flash point of 86.9±22.6 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .
科学的研究の応用
Detection and Analytical Applications
A notable application of a compound related to 4-Bromobutylnitrate is found in the detection of hydrazine. A fluorescein-based reactive probe, utilizing 4-bromobutyrate as a masking unit, has been developed for the selective detection of hydrazine over other common analytes. This probe operates through a simultaneous substitution–cyclization–elimination process, leading to a 'turn on' fluorescence with a discernible color change and a rapid response time of less than 15 minutes (Goswami et al., 2014).
Biocatalysis and Chemical Synthesis
The enzymatic production of chemicals structurally related to 4-Bromobutylnitrate, such as (S)-4-bromo-3-hydroxybutyrate, has been explored due to its potential industrial applications. This process, involving the use of cDNA that encodes for specific reductase enzymes and expressed in Escherichia coli, showcases the biocatalytic approach's suitability for the industrial production of (S)-4-bromo-3-hydroxybutyrate, a precursor for statin compounds (Asako et al., 2009).
Materials Science and Organic Photovoltaics
In the field of materials science, 4-bromoanisole, a compound similar to 4-Bromobutylnitrate, has been utilized as a processing additive to control the phase separation and purity in organic photovoltaic devices. This application underlines the role of brominated compounds in enhancing the morphology and performance of photovoltaic materials (Liu et al., 2012).
Pharmacoproteomics
Although not directly related to 4-Bromobutylnitrate, research on 4-Phenylbutyrate (4-PBA) provides insight into the pharmacoproteomics of butyrate derivatives. 4-PBA treatment of cystic fibrosis bronchial epithelial cells has led to the identification of responsive cellular chaperones, protein processing enzymes, and cell trafficking molecules, highlighting the therapeutic potential of butyrate derivatives in treating chloride transport defects associated with cystic fibrosis (Singh et al., 2006).
Probe Development for Protein and Microemulsions
4-(N-bromoacetylamino)-phthalimide serves as a solvation probe for proteins and microemulsions, illustrating the utility of brominated compounds in studying solvation dynamics around proteins and within microemulsion systems. This application highlights the role of such compounds in elucidating the interactions and dynamics at the molecular level (Mandal et al., 2002).
特性
IUPAC Name |
4-bromobutyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHVMDABUMCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439582 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromobutyl Nitrate | |
CAS RN |
146563-40-8 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


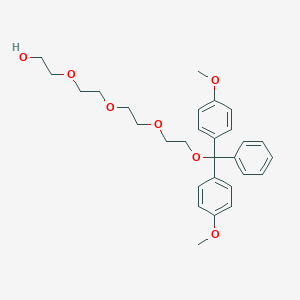

![2-Methyl-3,6-dihydrofuro[3,4-e]benzimidazol-8-one](/img/structure/B117432.png)
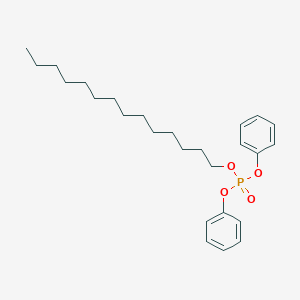
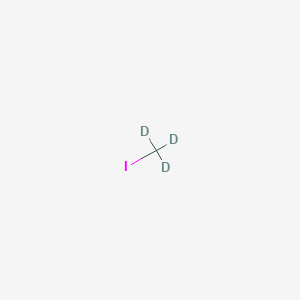
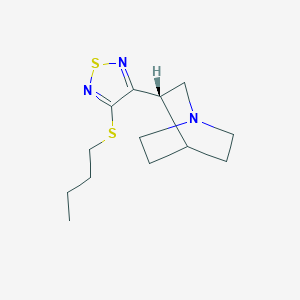
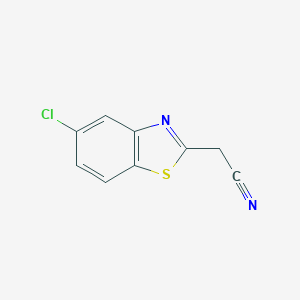
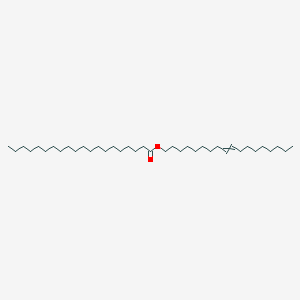
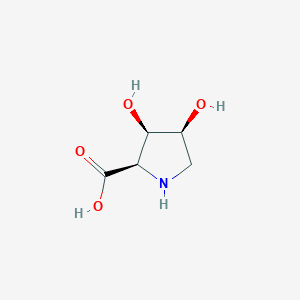
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
